molecular formula C10H10FN3 B1438911 N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1156177-23-9

N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No. B1438911
M. Wt: 191.2 g/mol
InChI Key: PDSIYANAENEXNZ-UHFFFAOYSA-N
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Description

“N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C10H10FN3. It has a molecular weight of 191.21 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10FN3/c11-10-4-2-1-3-8(10)5-12-9-6-13-14-7-9/h1-4,6-7,12H,5H2,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine” is a solid at room temperature . It has a molecular weight of 191.21 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Bioactivity : N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine and its derivatives are synthesized and characterized for their bioactive properties. For instance, a study focused on synthesizing pyrazole derivatives, exploring their structural characteristics using various techniques like FT-IR, UV–visible, proton NMR spectroscopy, and single crystal X-ray crystallography. These compounds were investigated for their biological activity against breast cancer and microbes (Titi et al., 2020).

  • Crystal Structure Analysis : The structural analysis of related compounds, such as 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, has been performed using crystallography. These analyses provide insights into the molecular configurations and potential interactions relevant to the N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine structure (Abdel-Wahab et al., 2013).

Chemical Properties and Reactivity

  • Reductive Cyclization Process : A study on the reductive cyclization of pyrazole derivatives, including those similar to N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine, revealed the impact of intramolecular hydrogen bonding on their reactivity. This provides a deeper understanding of the chemical behavior of such compounds (Szlachcic et al., 2020).

  • Corrosion Inhibition : Bipyrazolic compounds, which are structurally related to N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. This research highlights the potential application of pyrazole derivatives in corrosion inhibition (Chetouani et al., 2005).

Biological Activity

  • Antiproliferative Activity : Pyranocarbazoles, closely related to N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research indicates the potential therapeutic applications of such compounds (Padmaja et al., 2018).

  • Antipsychotic Potential : A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, similar in structure to N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine, showed antipsychotic-like properties in animal tests. These compounds did not interact with dopamine receptors, suggesting a unique mechanism of action (Wise et al., 1987).

Safety And Hazards

This compound is considered hazardous. It may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves and clothing, and working in a well-ventilated area .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-10-4-2-1-3-8(10)5-12-9-6-13-14-7-9/h1-4,6-7,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSIYANAENEXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CNN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine

CAS RN

1156177-23-9
Record name N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Ghorbani, S Samarfard, M Jajarmi, M Bagheri… - Gene Reports, 2022 - Elsevier
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causal agent of the coronavirus disease (COVID-19) pandemic, has infected millions of people globally. Genetic …
Number of citations: 2 www.sciencedirect.com

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